4-Iodo-3-nitrophenol
Overview
Description
4-Iodo-3-nitrophenol is an organic compound with the molecular formula C6H4INO3. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Nitrophenol compounds are known to interact with various biomolecules and can be used in the synthesis of pharmaceuticals .
Mode of Action
Nitrophenol compounds are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group on the aromatic ring .
Biochemical Pathways
Nitrophenol compounds are known to be involved in various biochemical processes, including the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-nitrophenol can be synthesized through a multi-step reaction process. One common method involves the nitration of phenol to produce 4-nitrophenol, followed by iodination using N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Reduction: 4-Iodo-3-aminophenol.
Oxidation: 4-Iodo-3-nitroquinone.
Scientific Research Applications
4-Iodo-3-nitrophenol has several applications in scientific research:
Comparison with Similar Compounds
3-Iodo-4-nitrophenol: Similar structure but with different positional isomerism.
4-Bromo-3-nitrophenol: Bromine substituted instead of iodine, leading to different reactivity and properties.
4-Chloro-3-nitrophenol: Chlorine substituted, commonly used in similar applications.
Uniqueness: 4-Iodo-3-nitrophenol is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and properties. The iodine atom provides a site for further functionalization through substitution reactions, while the nitro group offers opportunities for reduction and oxidation reactions. This combination makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-iodo-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXOEOOXJUACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369917 | |
Record name | 4-Iodo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113305-56-9 | |
Record name | 4-Iodo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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